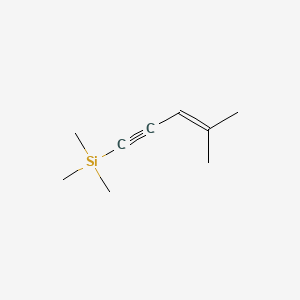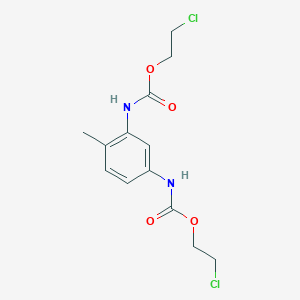
Trimethyl(4-methylpent-3-en-1-ynyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(4-methylpent-3-en-1-ynyl)silane is an organosilicon compound with the molecular formula C9H16Si. It is a unique compound that features a trimethylsilyl group attached to a 4-methylpent-3-en-1-ynyl moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Trimethyl(4-methylpent-3-en-1-ynyl)silane can be synthesized through various methods. One common approach involves the reaction of 4-methylpent-3-en-1-yne with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Trimethyl(4-methylpent-3-en-1-ynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce various silane derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of organosilicon compounds .
科学的研究の応用
Trimethyl(4-methylpent-3-en-1-ynyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which Trimethyl(4-methylpent-3-en-1-ynyl)silane exerts its effects involves its ability to participate in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions that form new carbon-silicon bonds. This stabilization is crucial in many synthetic processes, allowing for the formation of complex molecules with high precision .
類似化合物との比較
Similar Compounds
Trimethylsilylacetylene: Another organosilicon compound with a similar structure but different reactivity.
Trimethylsilylpropene: Shares the trimethylsilyl group but has a different carbon backbone.
Trimethylsilylbutadiene: Contains a conjugated diene system, offering different chemical properties.
Uniqueness
Trimethyl(4-methylpent-3-en-1-ynyl)silane is unique due to its specific combination of a trimethylsilyl group with a 4-methylpent-3-en-1-ynyl moiety. This structure imparts distinct reactivity and stability, making it valuable in various synthetic applications. Its ability to stabilize reactive intermediates and participate in diverse chemical reactions sets it apart from other similar compounds .
特性
CAS番号 |
62338-12-9 |
|---|---|
分子式 |
C9H16Si |
分子量 |
152.31 g/mol |
IUPAC名 |
trimethyl(4-methylpent-3-en-1-ynyl)silane |
InChI |
InChI=1S/C9H16Si/c1-9(2)7-6-8-10(3,4)5/h7H,1-5H3 |
InChIキー |
PZIXIUDEUHTLLV-UHFFFAOYSA-N |
正規SMILES |
CC(=CC#C[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tetracyclo[5.3.0.02,6.03,10]decane](/img/structure/B11951376.png)



![2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11951403.png)



![2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide](/img/structure/B11951418.png)
![1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B11951428.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)


